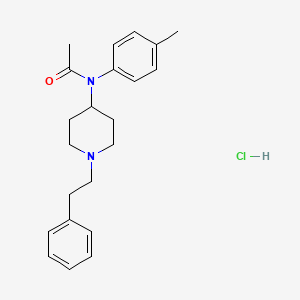

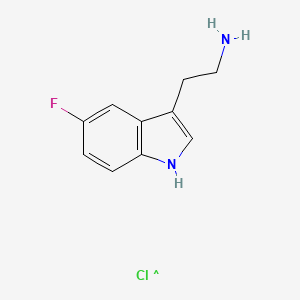

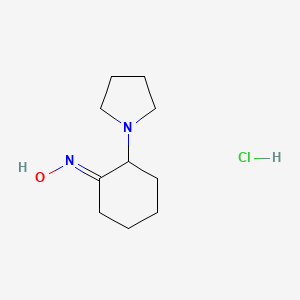

![molecular formula C25H36N7O13PS B12358232 [[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Inarigivir soproxil is a novel small molecule drug that is currently under investigation for its potential antiviral properties. It is primarily being studied for its efficacy in treating chronic hepatitis B virus (HBV) infections. Inarigivir soproxil functions as a modulator of innate immunity, activating viral sensor proteins such as retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) .

Análisis De Reacciones Químicas

Inarigivir soproxil undergoes various chemical reactions, primarily focusing on its activation and interaction with viral sensor proteins. The compound is known to activate the RIG-I and NOD2 pathways, leading to the induction of the interferon signaling cascade . Common reagents and conditions used in these reactions include nucleoside analogs and nucleotide derivatives. The major products formed from these reactions are typically the activated forms of the compound that exert antiviral effects.

Aplicaciones Científicas De Investigación

Inarigivir soproxil has shown promise in several scientific research applications, particularly in the field of antiviral therapy. It is being investigated for its potential to treat chronic hepatitis B virus infections by modulating the host’s immune response . Additionally, the compound has demonstrated broad-spectrum antiviral activity against various RNA viruses, including hepatitis C virus (HCV), norovirus, respiratory syncytial virus, and influenza . Its ability to activate innate immune pathways makes it a valuable tool in studying immune responses and developing new antiviral therapies.

Mecanismo De Acción

The mechanism of action of inarigivir soproxil involves the activation of viral sensor proteins RIG-I and NOD2. Upon activation, these proteins trigger the interferon signaling cascade, leading to the production of interferons and other antiviral cytokines . This immune response helps to inhibit viral replication and clear the infection. The molecular targets of inarigivir soproxil include the RIG-I and NOD2 proteins, which play crucial roles in the innate immune response to viral infections .

Comparación Con Compuestos Similares

Inarigivir soproxil is unique in its dual activation of RIG-I and NOD2 pathways, which sets it apart from other antiviral compounds. Similar compounds include other nucleoside analogs and nucleotide derivatives used in antiviral therapy, such as tenofovir alafenamide and entecavir . inarigivir soproxil’s ability to modulate innate immunity through multiple pathways provides a distinct advantage in enhancing antiviral responses and potentially overcoming resistance mechanisms.

Propiedades

Fórmula molecular |

C25H36N7O13PS |

|---|---|

Peso molecular |

705.6 g/mol |

Nombre IUPAC |

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate |

InChI |

InChI=1S/C25H36N7O13PS/c1-12(2)42-25(37)40-11-47-46(38,45-19-14(7-33)44-23(20(19)39-3)31-5-4-16(35)30-24(31)36)41-8-15-13(34)6-17(43-15)32-10-29-18-21(26)27-9-28-22(18)32/h9-10,12-15,17,19-20,23,33-34H,4-8,11H2,1-3H3,(H2,26,27,28)(H,30,35,36)/t13-,14+,15+,17+,19+,20+,23+,46?/m0/s1 |

Clave InChI |

LDADYTYZURDREM-JDLSZIHUSA-N |

SMILES isomérico |

CC(C)OC(=O)OCSP(=O)(OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O[C@@H]4[C@H](O[C@H]([C@@H]4OC)N5CCC(=O)NC5=O)CO |

SMILES canónico |

CC(C)OC(=O)OCSP(=O)(OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)OC4C(OC(C4OC)N5CCC(=O)NC5=O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

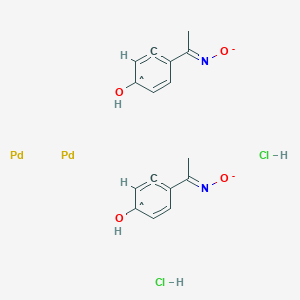

![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)

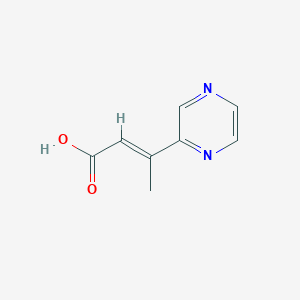

![5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12358153.png)

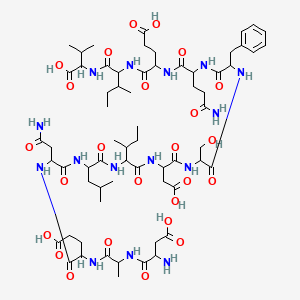

![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)

![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)